molecular formula C9H10N4O B080123 1,1'-Carbonylbis(2-methylimidazole) CAS No. 13551-83-2

1,1'-Carbonylbis(2-methylimidazole)

Cat. No.: B080123
CAS No.: 13551-83-2
M. Wt: 190.2 g/mol
InChI Key: XMFCLBUQBWFZBP-UHFFFAOYSA-N
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Description

1,1’-Carbonylbis(2-methylimidazole) is a heterocyclic organic compound with the empirical formula C9H10N4O. It is also known as 2,2’-Dimethyl-1,1’-carbonyldiimidazole. This compound is characterized by the presence of two imidazole rings connected by a carbonyl group. It is commonly used as a reagent in organic synthesis due to its unique chemical properties .

Scientific Research Applications

1,1’-Carbonylbis(2-methylimidazole) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Safety and Hazards

1,1’-Carbonylbis(2-methylimidazole) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

1,1’-Carbonylbis(2-methylimidazole) can be synthesized through various methods. One common synthetic route involves the reaction of 2-methylimidazole with phosgene (carbonyl chloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1,1’-Carbonylbis(2-methylimidazole) undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the carbonyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Condensation Reactions:

Common reagents used in these reactions include strong bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 1,1’-Carbonylbis(2-methylimidazole) involves its ability to act as a carbonylating agent. It can transfer the carbonyl group to various nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

1,1’-Carbonylbis(2-methylimidazole) can be compared with other similar compounds, such as:

The uniqueness of 1,1’-Carbonylbis(2-methylimidazole) lies in its ability to act as a versatile reagent in various chemical reactions, particularly in the formation of carbon-nitrogen bonds .

Properties

IUPAC Name

bis(2-methylimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-10-3-5-12(7)9(14)13-6-4-11-8(13)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCLBUQBWFZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352131
Record name 1,1'-Carbonylbis(2-methylimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-83-2
Record name 1,1'-Carbonylbis(2-methylimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Carbonylbis(2-methylimidazole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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